Azido-PEG3-Val-Cit-PAB-OH
Overview
Description
Azido-PEG3-Val-Cit-PAB-OH is a chemical compound primarily used in scientific research. It is a cleavable linker containing three units of polyethylene glycol (PEG) and is used in the synthesis of antibody-drug conjugates (ADCs). The compound has the molecular formula C27H44N8O8 and a molecular weight of 608.69. It is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) and can be degraded under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-Val-Cit-PAB-OH is synthesized through a series of chemical reactions involving the incorporation of azide, PEG, valine-citrulline, and para-aminobenzyl alcohol (PAB) groups. The synthesis typically involves the following steps:
Azidation: The incorporation of an azide group, which allows for click chemistry reactions.
Peptide Coupling: The coupling of valine-citrulline dipeptide to the PEG chain.
PAB Attachment: The attachment of para-aminobenzyl alcohol to the valine-citrulline dipeptide.
The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst
Common Reagents and Conditions
Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Strain-Promoted Reactions: DBCO or BCN are used in SPAAC reactions.
Major Products
The major products formed from these reactions are typically conjugates where this compound is linked to another molecule, such as a drug or a fluorescent probe .
Scientific Research Applications
Azido-PEG3-Val-Cit-PAB-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates and other specialized chemical products.
Mechanism of Action
Azido-PEG3-Val-Cit-PAB-OH functions as a cleavable linker in ADCs. The valine-citrulline dipeptide is specifically cleaved by the enzyme cathepsin B, which is present in the lysosomes of target cells. This cleavage releases the attached drug within the target cell, allowing it to exert its cytotoxic effects. The azide group facilitates the conjugation of the linker to various molecules through click chemistry, ensuring precise and stable attachment .
Comparison with Similar Compounds
Similar Compounds
- Biotin-PEG3-SS-DBCO
- Biotin-PEG4-DBCO
- Bis-sulfone-PEG4-DBCO
- DBCO-PEG-Folic Acid
Uniqueness
Azido-PEG3-Val-Cit-PAB-OH stands out due to its cleavable nature and the presence of the valine-citrulline dipeptide, which provides specificity for cathepsin B cleavage. This specificity ensures that the drug is released only within the target cells, minimizing off-target effects. Additionally, the azide group allows for versatile conjugation through click chemistry, making it a valuable tool in the synthesis of ADCs and other bioconjugates .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N8O8/c1-19(2)24(34-23(37)9-12-41-14-16-43-17-15-42-13-11-31-35-29)26(39)33-22(4-3-10-30-27(28)40)25(38)32-21-7-5-20(18-36)6-8-21/h5-8,19,22,24,36H,3-4,9-18H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t22-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBTYONTPDVRKD-UPVQGACJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301103509 | |
Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301103509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-65-0 | |
Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301103509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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